2-Chloromethyl-3,5-dimethoxy-pyrazine

Description

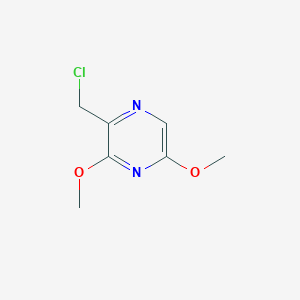

Pyrazine derivatives are nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. This article focuses on comparing 2-Chloromethyl-3,5-dimethoxy-pyrazine—a compound featuring a pyrazine core with a chloromethyl group at position 2 and methoxy groups at positions 3 and 5—with structurally similar pyrazine analogs.

- 2-Chloro-3,5-dimethylpyrazine (CAS 38557-72-1)

- 2-Methoxy-3,5-dimethylpyrazine (CAS 92508-08-2)

- 2-Ethyl-3,5-dimethylpyrazine (CAS 55031-15-7)

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-(chloromethyl)-3,5-dimethoxypyrazine |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-6-4-9-5(3-8)7(10-6)12-2/h4H,3H2,1-2H3 |

InChI Key |

UGDFAAADQOXVME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C(=N1)OC)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- 2-Chloromethyl-3,5-dimethoxy-pyrazine : Combines a reactive chloromethyl group (electron-withdrawing) with methoxy groups (electron-donating). This mix may enhance electrophilic reactivity while stabilizing the aromatic ring.

- 2-Chloro-3,5-dimethylpyrazine : Features a chloro group (electron-withdrawing) and methyl groups (electron-donating), making it reactive in nucleophilic substitutions .

- 2-Methoxy-3,5-dimethylpyrazine : Contains methoxy and methyl groups, favoring stability and applications in flavor chemistry due to low reactivity .

- 2-Ethyl-3,5-dimethylpyrazine : Substituted with ethyl and methyl groups, offering hydrophobicity and volatility suitable for food additives .

Physical Properties

Chemical Reactivity

- Chlorine-containing analogs : The chloro group in 2-Chloro-3,5-dimethylpyrazine facilitates nucleophilic substitution, making it valuable in cross-coupling reactions (e.g., palladium-catalyzed processes) .

- Methoxy derivatives : Methoxy groups enhance stability, favoring applications in photophysical materials (e.g., luminescent compounds) .

- Ethyl-substituted analogs : Ethyl groups increase hydrophobicity, optimizing these compounds for flavor and fragrance industries .

Industrial and Pharmaceutical Uses

- 2-Methoxy-3,5-dimethylpyrazine: Used in flavor formulations (e.g., roasted or nutty notes) and analyzed via gas chromatography .

- 2-Ethyl-3,5-dimethylpyrazine : Approved as a food additive (FEMA 3150) for meaty or earthy flavors .

- Chloro derivatives : Serve as intermediates in drug synthesis, such as sodium channel blockers (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.